1-(2-methoxyphenyl)piperazine, HCl

Serotonin receptor selectivity 5-HT1A affinity Pharmacophore optimization

A key arylpiperazine intermediate where substitution with para- or unsubstituted analogs fails due to dramatic changes in 5-HT1A affinity and functional selectivity-risking experimental reproducibility. This ortho-methoxy piperazine (CAS 5464-78-8) is the validated building block for urapidil synthesis and dual 5-HT1A/5-HT7 antagonists. • >98% HPLC purity; sharp melting point 212-216°C-ideal as analytical reference standard. • Patented intermediate for pharmaceutical process development; non-negotiable for established synthetic routes. • Immediate global shipping; bulk R&D quantities available.

Molecular Formula C11H16ClN2O
Molecular Weight 227.71 g/mol
Cat. No. B12366536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-methoxyphenyl)piperazine, HCl
Molecular FormulaC11H16ClN2O
Molecular Weight227.71 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNCC2.[Cl]
InChIInChI=1S/C11H16N2O.Cl/c1-14-11-5-3-2-4-10(11)13-8-6-12-7-9-13;/h2-5,12H,6-9H2,1H3;
InChIKeyHOVMRUUGNVCBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)piperazine HCl – Research & Procurement


1-(2-Methoxyphenyl)piperazine hydrochloride (CAS 5464-78-8) is a key arylpiperazine intermediate and pharmacophore with a molecular weight of 228.72 g/mol [1]. It serves as a versatile building block in the synthesis of various CNS-active compounds, including the antihypertensive drug urapidil [2]. Its core structural motif is crucial for conferring high affinity towards serotonin receptors, particularly the 5-HT1A subtype, making it a fundamental component in the design of novel antidepressants, anxiolytics, and receptor probes [3]. The compound is commercially available as a research chemical with defined purity specifications (>98% by HPLC) for use in medicinal chemistry and pharmacological studies .

Arylpiperazine building block for CNS-active compound synthesis
2-Methoxyphenyl pharmacophore for 5-HT1A receptor studies
High-purity specification suitable as research reagent and reference standard

1-(2-Methoxyphenyl)piperazine HCl: Non-Substitutable Profile


Substitution of 1-(2-methoxyphenyl)piperazine with other generic arylpiperazines is not feasible due to dramatic differences in receptor affinity, functional selectivity, and downstream pharmacological outcomes. Small changes in the aryl substitution pattern profoundly impact the ligand's interaction with 5-HT1A and other off-target receptors [1]. For instance, the presence and position of the ortho-methoxy group are critical for achieving high 5-HT1A affinity and a specific balance of agonist/antagonist properties, which differs substantially from para-substituted or unsubstituted analogs [2]. Therefore, direct procurement of this specific building block or reference standard is essential for ensuring experimental reproducibility and maintaining the intended pharmacological profile of the final compound, as even closely related congeners exhibit non-interchangeable activity profiles [3].

Ortho-methoxy substitution
Para-substituted or unsubstituted arylpiperazines may shift 5-HT1A affinity and selectivity, altering receptor interaction profiles.
Functional selectivity
Small structural changes can switch agonist/antagonist balance; behavioral model outcomes may not transfer between analogs.
Process route specificity
Not interchangeable in patented urapidil synthesis; alternative piperazines may fail to match the established reaction pathway.

1-(2-Methoxyphenyl)piperazine HCl: Quantitative Comparison


Superior 5-HT1 Selectivity vs. TFMPP

1-(2-Methoxyphenyl)piperazine (2-MPP) demonstrates a significantly enhanced selectivity profile for 5-HT1 sites compared to the structurally related serotonin agonist 1-[3-(trifluoromethyl)phenyl]piperazine (TFMPP). While possessing comparable binding affinity, 2-MPP is a far more selective tool compound, reducing off-target interactions. [1]

5-HT1 selectivity vs. TFMPP
Head-to-head
2-MPP: ~100-fold selectivity for 5-HT1 sites; TFMPP: ~8-fold
Supports serotonin receptor study specificity
Radioligand binding assay in rat brain homogenate
Serotonin receptor selectivity 5-HT1A affinity Pharmacophore optimization

Structural Basis for 5-HT1A Antagonism

The 1-(2-methoxyphenyl)piperazine fragment is essential for achieving potent antagonist activity at 5-HT1A receptors. When this core is extended with specific linkers (e.g., a benzotriazole group), it yields compounds with demonstrated presynaptic and postsynaptic antagonism in behavioral models. Modifications to this core result in a significant alteration or loss of this specific functional profile. [1]

5-HT1A antagonism basis
Class-level
2-MPP core linked to presynaptic and postsynaptic 5-HT1A antagonist activity in behavioral models; analogs without this group show different activity
Pharmacophore relevance for antagonist probe design
Functional response interpretation; model-dependent
5-HT1A antagonist Structure-activity relationship CNS drug design

Key Intermediate for Urapidil Synthesis

1-(2-Methoxyphenyl)piperazine hydrochloride is the designated key intermediate for synthesizing the antihypertensive drug urapidil. Patented synthetic routes specifically require this intermediate to achieve industrially viable yields and product purity, distinguishing it from other piperazine derivatives that cannot be substituted into this reaction pathway. [1]

Urapidil synthetic intermediate
Reported
Designated key intermediate in patented urapidil preparation method (CN-116496234-A)
Irreplaceable for process-chemistry adherence
Patent-defined synthetic route context
Urapidil intermediate Process chemistry Antihypertensive drug synthesis

Enhanced Antidepressant Potency vs. Imipramine

A specific derivative of 1-(2-methoxyphenyl)piperazine, namely 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibits significantly stronger antidepressant-like effects in vivo compared to the tricyclic antidepressant imipramine. The derivative achieves a comparable or superior effect at half the dose, indicating greater in vivo potency. [1]

Behavioral potency vs. imipramine
Cross-study
Derivative active at 2.5 mg/kg i.p.; imipramine at 5 mg/kg i.p. (tail suspension test, mice)
Reported model-response potency context
Behavioral endpoint interpretation, not clinical efficacy
Antidepressant activity Tail suspension test In vivo pharmacology

Defined Dual 5-HT1A/5-HT7 Affinity Profile

Derivatives based on the 1-(2-methoxyphenyl)piperazine core, such as 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibit a highly defined dual affinity profile for both 5-HT1A and 5-HT7 receptors. The quantitative ratio of these affinities (Ki 5-HT1A <1 nM vs. Ki 5-HT7 = 34 nM) is a distinguishing feature that guides target engagement and may be critical for a specific polypharmacological effect not observed with ligands that are highly selective for a single receptor subtype. [1]

Dual 5-HT1A/5-HT7 Ki ratio
Class-level
Ki ratio (5-HT7/5-HT1A) >34:1 for a specific derivative
Supports dual-receptor pathway research
Cloned human receptor binding assay
5-HT7 receptor affinity Dual serotonin receptor ligand Antidepressant drug discovery

High Purity for Reproducible Research

Commercial sources provide 1-(2-Methoxyphenyl)piperazine hydrochloride with a guaranteed minimum purity of >98.0% as determined by both HPLC and precipitation titration. This high purity specification, along with confirmatory NMR analysis, ensures minimal batch-to-batch variability, which is critical for generating reliable and reproducible results in both in vitro and in vivo studies.

Certified purity
Data to verify
>98.0% (HPLC), >98.0% (precipitation titration) per vendor COA
Specification review for batch consistency
Lot-specific verification recommended
Analytical chemistry Quality control Chemical purity

1-(2-Methoxyphenyl)piperazine HCl – Key Applications


Dual 5-HT1A/5-HT7 Antidepressant Development

This compound is the foundational building block for synthesizing novel derivatives with a defined dual affinity for 5-HT1A and 5-HT7 receptors, a profile associated with enhanced antidepressant efficacy and faster onset of action in preclinical models [1]. The specific dual affinity profile (Ki 5-HT1A <1 nM; Ki 5-HT7 = 34 nM) of its lead derivatives serves as a benchmark for structure-activity relationship (SAR) studies aimed at optimizing this polypharmacology [1]. The high selectivity of the core for 5-HT1 sites (100-fold) also provides a cleaner starting point for designing more selective ligands [2].

Urapidil Manufacturing

1-(2-Methoxyphenyl)piperazine hydrochloride is a patented and essential key intermediate in the large-scale synthesis of urapidil hydrochloride [3]. For chemical process development and pharmaceutical manufacturing, the procurement of this specific intermediate is non-negotiable for adhering to established, efficient, and protected synthetic routes. Its high commercial purity (≥98%) also supports robust and reproducible industrial processes .

5-HT1A Receptor Probes for Behavioral Studies

The 1-(2-methoxyphenyl)piperazine core is a proven pharmacophore for creating potent 5-HT1A receptor antagonists. Researchers can functionalize this core to develop new chemical probes, such as 4-[3-(benzotriazol-1-yl)propyl]-1-(2-methoxyphenyl)piperazine, which has been validated as a pre- and post-synaptic antagonist in various behavioral models [4]. This enables detailed investigation into the role of 5-HT1A receptors in CNS functions like mood, anxiety, and cognition. The core's high selectivity over TFMPP makes it a superior starting point for developing more specific tools [2].

Analytical & Forensic Reference Standard

Due to its well-defined structure and availability as a high-purity (>98%) crystalline solid with a sharp melting point (212-216°C), 1-(2-Methoxyphenyl)piperazine hydrochloride is an ideal analytical reference standard . It is used in forensic laboratories for the identification and quantification of related substances and is listed as a reference material for such applications [5]. Its validated spectral data (e.g., IR, NMR) from reputable databases like SpectraBase further support its use in method validation and compound characterization [6].

Application
Selection Property
Validation Focus
Dual 5-HT1A/5-HT7 ligand synthesis
Conserved 2-methoxyphenylpiperazine core
Receptor binding affinity and functional selectivity confirmation
Urapidil process research
Key intermediate in patented synthetic route
Reaction yield and purity validation
5-HT1A antagonist probe development
Antagonist pharmacophore for behavioral models
Functional antagonism in in vivo model systems
Analytical reference standard
Characterized crystalline solid with defined spectral data
Chromatographic and spectroscopic characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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